molecular formula C20H11Cl2F2NO5 B2590852 [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate CAS No. 338960-95-5

[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate

Cat. No.: B2590852
CAS No.: 338960-95-5
M. Wt: 454.21
InChI Key: UNHGYVRZNAEIQC-UHFFFAOYSA-N
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Description

[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate: is a complex organic compound characterized by the presence of multiple functional groups, including difluorophenoxy, nitrophenyl, and dichlorobenzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 4-(2,4-difluorophenoxy)-3-nitrophenyl intermediate through a series of reactions, including nitration and etherification. This intermediate is then reacted with 3,4-dichlorobenzoic acid or its derivatives under esterification conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitrophenyl group in [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate can undergo reduction reactions to form corresponding amines.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride.

Major Products Formed:

    Reduction: The reduction of the nitro group yields the corresponding amine.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, depending on the reagents used.

Scientific Research Applications

Chemistry: In chemistry, [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: In biological research, this compound may be used as a probe to study enzyme interactions and binding affinities. Its functional groups can be modified to create derivatives that are useful in biochemical assays.

Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. For example, compounds with similar structures have been investigated for their anti-inflammatory and anticancer properties.

Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

  • [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl benzoate
  • [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl 4-chlorobenzoate
  • [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl 2,4-dichlorobenzoate

Comparison: Compared to similar compounds, [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate is unique due to the presence of both difluorophenoxy and dichlorobenzoate groups. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to achieve.

Properties

IUPAC Name

[4-(2,4-difluorophenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl2F2NO5/c21-14-4-2-12(8-15(14)22)20(26)29-10-11-1-5-19(17(7-11)25(27)28)30-18-6-3-13(23)9-16(18)24/h1-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHGYVRZNAEIQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1COC(=O)C2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-])OC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl2F2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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